molecular formula C12H16ClNO2 B554964 L-Proline benzyl ester hydrochloride CAS No. 16652-71-4

L-Proline benzyl ester hydrochloride

Cat. No.: B554964
CAS No.: 16652-71-4
M. Wt: 241.71 g/mol
InChI Key: NEDMOHHWRPHBAL-MERQFXBCSA-N
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Description

L-Proline benzyl ester hydrochloride is a chemical compound with the molecular formula C12H15NO2·HCl and a molecular weight of 241.71 g/mol . It is a derivative of the amino acid L-proline, where the carboxyl group is esterified with benzyl alcohol, and the resulting ester is converted to its hydrochloride salt. This compound is widely used in peptide synthesis and as a chiral auxiliary in asymmetric synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Proline benzyl ester hydrochloride can be synthesized through a two-step process . The first step involves the reaction of benzyl alcohol with thionyl chloride to form benzyl chloride. This reaction is carried out at 0°C under an inert atmosphere. In the second step, L-proline is added to the reaction mixture, and the temperature is gradually increased to room temperature. The reaction is allowed to proceed for 48 hours, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of hydrogen chloride gas in the presence of a solvent and a catalyst such as pyridine . The reaction is carried out at room temperature, followed by the addition of alcohol and continued refluxing. The product is then isolated by recrystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

L-Proline benzyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

Comparison with Similar Compounds

Similar Compounds

  • L-Proline methyl ester hydrochloride
  • N-Benzyl-L-prolinol
  • N-Benzyl-L-proline ethyl ester
  • L-Prolinamide
  • α-Methyl-L-proline

Uniqueness

L-Proline benzyl ester hydrochloride is unique due to its specific esterification with benzyl alcohol, which imparts distinct chemical properties and reactivity. Its use as a chiral auxiliary in asymmetric synthesis and its role in peptide synthesis distinguish it from other similar compounds .

Properties

IUPAC Name

benzyl (2S)-pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDMOHHWRPHBAL-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347023
Record name Benzyl L-prolinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16652-71-4
Record name L-Proline, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16652-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl L-prolinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl L-prolinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.985
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Benzyl prolinate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of L-Proline benzyl ester hydrochloride in synthesizing these novel HDAC inhibitors?

A1: this compound serves as a crucial starting material in this synthesis. [] The researchers utilized it in a two-step process:

    Q2: Did modifying the amine groups attached to the sulfonamide scaffold affect the activity of the resulting compounds?

    A2: Yes, the research demonstrates that the choice of amine used in the coupling reaction significantly influences the potency of the final sulfonamide compound as an HDAC inhibitor. While the paper doesn't delve into the specific structure-activity relationships, it highlights that several synthesized compounds displayed good cellular potency. Notably, compound 20, featuring a specific amine substitution, exhibited the most potent HDAC inhibitory activity with an IC50 value of 2.8 μM. [] This finding underscores the importance of the amine substituent in influencing the interaction of the sulfonamide with the HDAC target.

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